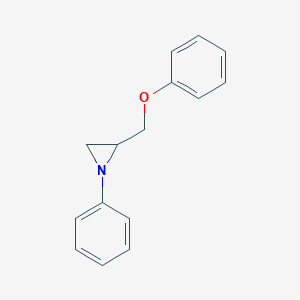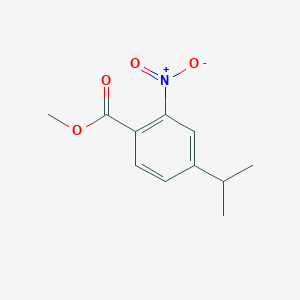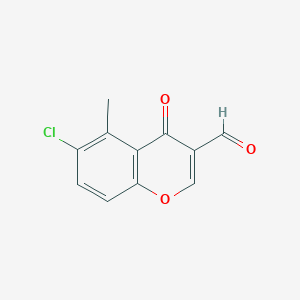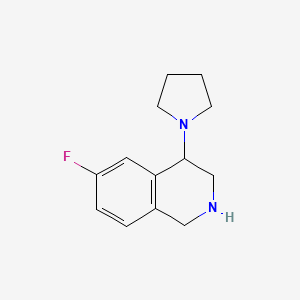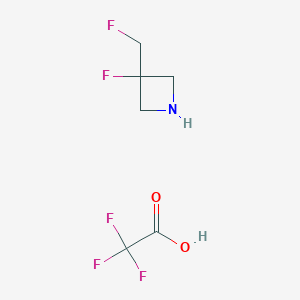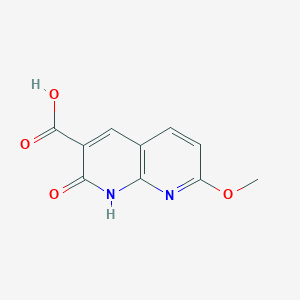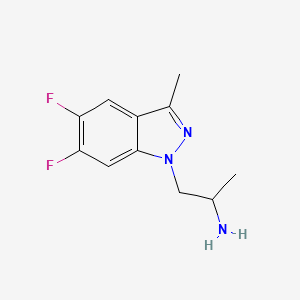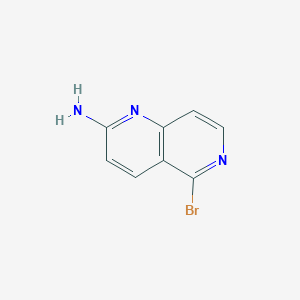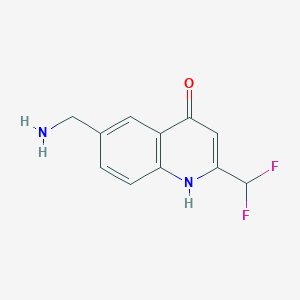
8-Methoxy-4-oxochroman-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-oxochroman-6-carboxylic acid is a high-purity chemical compound with a molecular formula of C11H10O5 and a molecular weight of 222.19 g/mol . This compound is known for its unique blend of properties, making it an invaluable asset for research and development in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-oxochroman-6-carboxylic acid typically involves the use of specific organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-4-oxochroman-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
8-Methoxy-4-oxochroman-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-4-oxochroman-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular functions .
Comparison with Similar Compounds
- 8-Methoxycoumarin-3-carboxamides
- 4-Hydroxycoumarin
- 7-Methoxycoumarin
Comparison: Compared to similar compounds, 8-Methoxy-4-oxochroman-6-carboxylic acid stands out due to its unique structural features and reactivity. Its methoxy and carboxylic acid functional groups provide distinct chemical properties, making it suitable for specific applications that other compounds may not fulfill .
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
8-methoxy-4-oxo-2,3-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-15-9-5-6(11(13)14)4-7-8(12)2-3-16-10(7)9/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
WGMQVAAHSMIACH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



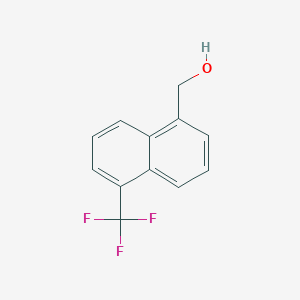
![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)

